Myristic acid

Descripción general

Descripción

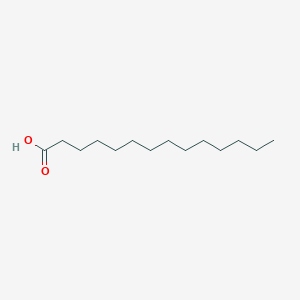

El ácido mirístico, también conocido como ácido tetradecanoico, es un ácido graso saturado común con la fórmula molecular CH₃(CH₂)₁₂COOH. Se encuentra en diversas grasas y aceites animales y vegetales, en particular en la nuez moscada, el aceite de palmiste, el aceite de coco y la grasa de mantequilla. Este compuesto desempeña un papel fundamental en diversos procesos biológicos e industriales debido a sus propiedades únicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido mirístico se puede sintetizar mediante la hidrólisis de triglicéridos que se encuentran en fuentes naturales como el aceite de coco y la nuez moscada. El proceso de hidrólisis implica la descomposición de los triglicéridos en glicerol y ácidos grasos, incluido el ácido mirístico .

Métodos de Producción Industrial: En entornos industriales, el ácido mirístico se produce a menudo mediante la saponificación de grasas y aceites que contienen altos niveles de ácido mirístico. Este proceso implica tratar las grasas con un álcali fuerte, como el hidróxido de sodio, para producir glicerol y la sal sódica del ácido mirístico, que luego se acidifica para producir ácido mirístico .

Tipos de Reacciones:

Oxidación: El ácido mirístico puede sufrir oxidación para formar aldehído mirístico y alcohol mirístico.

Reducción: La reducción del ácido mirístico produce alcohol mirístico.

Esterificación: El ácido mirístico reacciona con alcoholes para formar ésteres, como el miristato de metilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Por lo general, se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Esterificación: Los catalizadores ácidos como el ácido sulfúrico se utilizan a menudo en reacciones de esterificación.

Productos Principales:

Oxidación: Aldehído mirístico y alcohol mirístico.

Reducción: Alcohol mirístico.

Esterificación: Varios ésteres, como el miristato de metilo.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antifungal and Antiviral Properties

Recent studies have identified myristic acid derivatives as potential antifungal agents. For instance, novel derivatives were tested against Candida albicans and Aspergillus niger, showing superior inhibition compared to standard antifungal drugs like fluconazole. The compounds demonstrated minimal inhibitory concentrations (MIC) that suggest their efficacy as antifungal treatments . The mechanism of action is linked to the inhibition of N-myristoyltransferase (NMT), a key enzyme involved in fungal pathogenesis .

1.2 Diabetes Management

Research indicates that this compound may play a role in managing type 2 diabetes. In animal studies, chronic administration of this compound improved glucose tolerance and reduced insulin-responsive blood glucose levels. This suggests its potential as a therapeutic agent for diabetes management by enhancing glucose uptake in muscle cells . Furthermore, high-fat dairy products containing this compound have been associated with a lower risk of developing type 2 diabetes in population studies .

Nutritional Applications

2.1 Lipid Metabolism

Moderate intake of this compound has been shown to have beneficial effects on lipid profiles. Studies indicate that it can enhance the levels of docosahexaenoic acid (DHA) in cholesteryl esters and positively influence HDL-cholesterol levels while slightly increasing LDL-cholesterol . This dual effect on lipoproteins highlights its potential role in dietary formulations aimed at improving cardiovascular health.

Cosmetic and Personal Care Applications

This compound is widely used in the cosmetics industry due to its properties as an emulsifier and surfactant. It is commonly found in soaps, shampoos, lotions, and creams where it enhances texture and foaming properties . Its ability to stabilize emulsions makes it an essential ingredient in personal care formulations.

Industrial Applications

4.1 Lubricants and Surfactants

In industrial settings, this compound is utilized in the production of lubricants and surfactants. Its lubricating properties are valuable in manufacturing specialty lubricants and polymers . Additionally, it is used to produce biodegradable surfactants, aligning with the growing demand for sustainable products in various industries.

4.2 Food Industry

This compound serves as an emulsifier and flavoring agent in the food industry. It contributes to the creamy texture of products such as baked goods and dairy items . Its role in improving sensory attributes makes it a sought-after ingredient in food formulations.

Summary Table of this compound Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antifungal agents | Inhibits fungal growth through NMT inhibition |

| Diabetes management | Improves glucose tolerance | |

| Nutritional | Lipid metabolism | Enhances HDL levels; affects LDL levels |

| Cosmetics | Emulsifier in personal care products | Improves texture and foaming |

| Industrial | Lubricants and surfactants | Biodegradable options; enhances performance |

| Food Industry | Emulsifier and flavoring agent | Improves texture and sensory appeal |

Mecanismo De Acción

El ácido mirístico actúa como un ancla de lípidos en las biomembranas, facilitando la unión de proteínas a las membranas celularesEl ácido mirístico también aumenta la permeabilidad celular a los monosacáridos, los aminoácidos y los ácidos grasos, lo que acelera la glucólisis y otras vías metabólicas .

Compuestos Similares:

Ácido láurico (ácido dodecanoico): Un ácido graso saturado con una cadena de carbono más corta (12 carbonos) en comparación con el ácido mirístico (14 carbonos).

Ácido palmítico (ácido hexadecanoico): Un ácido graso saturado con una cadena de carbono más larga (16 carbonos) que el ácido mirístico.

Ácido esteárico (ácido octadecanoico): Otro ácido graso saturado con una cadena de carbono aún más larga (18 carbonos).

Singularidad del Ácido Mirístico: Las propiedades únicas del ácido mirístico, como su punto de fusión específico y su papel en la miristoilación, lo distinguen de otros ácidos grasos. Su equilibrio de propiedades hidrófobas e hidrófilas lo hace particularmente útil en diversas aplicaciones industriales y biológicas .

Comparación Con Compuestos Similares

Lauric acid (dodecanoic acid): A saturated fatty acid with a shorter carbon chain (12 carbons) compared to myristic acid (14 carbons).

Palmitic acid (hexadecanoic acid): A saturated fatty acid with a longer carbon chain (16 carbons) than this compound.

Stearic acid (octadecanoic acid): Another saturated fatty acid with an even longer carbon chain (18 carbons).

Uniqueness of this compound: this compound’s unique properties, such as its specific melting point and its role in myristoylation, distinguish it from other fatty acids. Its balance of hydrophobic and hydrophilic properties makes it particularly useful in various industrial and biological applications .

Actividad Biológica

Myristic acid, a saturated fatty acid with the chemical formula C14H28O2, is found in various natural sources, including nutmeg, palm oil, and dairy products. This compound has garnered attention for its diverse biological activities, including antimicrobial effects, regulation of lipid metabolism, and potential therapeutic applications. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study by Yano et al. (2021) reported that this compound showed selective antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) being established under precise experimental conditions. The study indicated that this compound could penetrate bacterial membranes and alter intracellular pH, contributing to its antibacterial effects .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Specific concentration varies |

| Staphylococcus epidermidis | No significant activity observed |

Regulation of Lipid Metabolism

Recent research has highlighted this compound's role in lipid metabolism, particularly in dairy cows. A study published in 2023 investigated the effects of this compound on triglyceride production in bovine mammary cells (MAC-T cells). The findings revealed that this compound influences the expression of lipid-synthesis-related proteins and regulates triglyceride synthesis through specific signaling pathways .

Table 2: Effects of this compound on Triglyceride Synthesis

| Concentration (µM) | Cell Viability (%) | Triglyceride Content (µg/mL) |

|---|---|---|

| 0 | 100 | Baseline |

| 50 | 95 | Increased |

| 200 | 85 | Significantly increased |

Inhibition of ABC Transporters

This compound has been identified as a potential inhibitor of the bacterial ATP-binding cassette (ABC) transporter BmrA. Research demonstrated that this compound inhibits ATPase activity with an IC50 value of approximately 200 µM. This inhibition suggests a mechanism through which this compound could affect drug transport in bacteria, potentially leading to enhanced efficacy of certain antibiotics .

Case Studies and Clinical Implications

- Maternal and Pediatric Nutrition : A study analyzed the dietary intake of this compound among infants and its correlation with growth metrics. The results indicated that higher consumption was associated with improved growth outcomes, suggesting a beneficial role in early nutrition .

- Cosmetic Applications : this compound is also utilized in cosmetic formulations due to its skin-conditioning properties. Safety assessments have validated its use at concentrations up to 25%, indicating its potential as a safe ingredient in personal care products .

Q & A

Basic Research Questions

Q. What standardized methods are used to quantify myristic acid purity in lipid samples, and how are potential contaminants addressed?

- Methodological Answer : Quantification typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC) with flame ionization detection. For GC, methyl esters of fatty acids are prepared via transesterification. Sample preparation involves acid digestion (e.g., 25% sulfuric acid) to remove organic contaminants, followed by ashing at 525°C to eliminate carbon residues . Purity is calculated by comparing peak areas of methyl myristate to total chromatogram responses (excluding solvent peaks), with acceptance criteria ≥90% . Contaminants like heavy metals are assessed via lead content determination using atomic absorption spectroscopy .

Q. How is this compound extracted from natural sources such as coconut oil, and what analytical parameters validate its identity?

- Methodological Answer : Extraction involves hydrolysis of triglycerides (e.g., coconut oil) using alkaline or enzymatic methods to release free fatty acids. The crude extract is purified via crystallization or distillation. Identity validation includes melting point analysis (36–42°C), acid value (≤2 mg KOH/g), and iodine value (≤1 g I₂/100 g) . Fourier-transform infrared spectroscopy (FTIR) confirms the carboxyl group signature (~1700 cm⁻¹) .

Q. What are the primary biological roles of this compound, and how are these studied in cellular models?

- Methodological Answer : this compound is critical for protein myristoylation, a post-translational modification anchoring proteins to cell membranes. Experimental approaches include:

- Radiolabeling with ³H-myristic acid to track incorporation into proteins.

- Knockout/knockdown models of N-myristoyltransferases (NMTs) to assess functional consequences on signaling pathways (e.g., apoptosis, immune response) .

- Mass spectrometry to identify myristoylated peptides in proteomic studies .

Advanced Research Questions

Q. How do contradictory findings on this compound’s role in disease pathogenesis (e.g., prostate cancer vs. sperm DNA integrity) arise, and how can researchers address these discrepancies?

- Methodological Answer : Discrepancies may stem from differences in study design, such as:

- Population heterogeneity : Prostate cancer studies often focus on post-diagnosis populations with high dairy intake , whereas sperm studies use animal models or controlled in vitro systems .

- Dose-response variability : this compound’s cholesterol-raising effects at high dietary doses may confound cancer risk , while physiological levels in cellular models may not replicate clinical outcomes .

- Mitigation strategy : Meta-analyses should stratify by exposure source (dietary vs. endogenous), adjust for confounders (e.g., other saturated fats), and validate findings in transgenic models (e.g., NMT-deficient mice) .

Q. What experimental frameworks are used to study this compound’s role in enhancing drug delivery systems?

- Methodological Answer : this compound’s lipophilicity is exploited to improve drug bioavailability via:

- Liposome formulation : Incorporation into cationic amphiphiles to stabilize lipoplexes for gene delivery. Efficacy is measured via transfection rates in vitro (e.g., luciferase reporter assays) .

- Prodrug synthesis : Conjugation of this compound to hydrophobic drugs (e.g., antivirals) to enhance cellular uptake. Validation includes partition coefficient (log P) analysis and pharmacokinetic profiling in animal models .

Q. How can researchers ensure methodological rigor when investigating this compound’s environmental impact, particularly in sustainable sourcing?

- Methodological Answer : Rigor requires:

- Lifecycle analysis (LCA) : Quantifying deforestation impacts linked to palm kernel oil (a major source) using satellite imagery and biodiversity surveys .

- Alternative sourcing : Evaluating microbial biosynthesis (e.g., yeast engineered for this compound production) via metabolic flux analysis and yield optimization .

- Policy integration : Collaborating with agronomists to model land-use trade-offs and certify sustainable palm oil (RSPO standards) .

Q. Methodological Best Practices

Q. What quality control measures are critical for ensuring reproducibility in this compound-based experiments?

- Answer :

- Purity verification : Use USP/FCC-grade standards with ≥95% purity, validated via GC/HPLC .

- Batch consistency : Document fatty acid composition (e.g., lauric or palmitic acid contamination) using GC-MS .

- Storage conditions : Store at ≤-20°C under nitrogen to prevent oxidation; monitor peroxide value periodically .

Q. How should researchers design dietary studies to isolate this compound’s effects from other saturated fats?

- Answer :

- Isocaloric diets : Replace other saturated fats (e.g., palmitic acid) with this compound in animal models while maintaining total caloric intake .

- Endpoint specificity : Measure biomarkers like serum C-reactive protein (inflammation) and LDL cholesterol, rather than broad endpoints like weight gain .

- Double-blind protocols : Use placebo-controlled trials with matched fat composition in human cohorts .

Propiedades

IUPAC Name |

tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021666 | |

| Record name | Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO], Solid, hard, white, or faintly yellowish, somewhat glossy, crystalline solid | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myristic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1090/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

482.9 °F at 100 mmHg (NTP, 1992), 326.2 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform, Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene, In water, 22 mg/L at 30 °C, 0.00107 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myristic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1090/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8622 at 129 °F (NTP, 1992) - Less dense than water; will float, 0.8622 at 54 °C/4 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 288 °F ; 5 mmHg at 345 °F; 760 mmHg at 604 °F (NTP, 1992), 0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... The specific hypothesis tested was that free fatty acid association with CD36, a class B scavenger receptor, induces the activation of endothelial nitric-oxide synthase (eNOS). A human microvascular endothelial cell line and a transfected Chinese hamster ovary cell system were used to determine which free fatty acids stimulate eNOS. Surprisingly, only myristic acid, and to a lesser extent palmitic acid, stimulated eNOS. The stimulation of eNOS was dose- and time-dependent. Competition experiments with other free fatty acids and with a CD36-blocking antibody demonstrated that the effects of myristic acid on eNOS required association with CD36. Further mechanistic studies demonstrated that the effects of myristic acid on eNOS function were not dependent on PI 3-kinase, Akt kinase, or calcium. Pharmacological studies and dominant negative constructs were used to demonstrate that myristic acid/CD36 stimulation of eNOS activity was dependent on the activation of AMP kinase. These data demonstrate an unexpected link among myristic acid, CD36, AMP kinase, and eNOS activity. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily, white, crystalline solid, Crystals from methanol, Leaflets from ethyl ether | |

CAS No. |

544-63-8, 32112-52-0 | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead dimyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032112520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetradecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I3V7S25AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °F (NTP, 1992), 53.9 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.